molecular formula C6H7N3O2 B8559928 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- CAS No. 39070-08-1

1H-Imidazole, 1-methyl-2-nitro-5-vinyl-

Cat. No. B8559928
M. Wt: 153.14 g/mol
InChI Key: NZPWAZZKZMQLTL-UHFFFAOYSA-N
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Patent
US03954789

Procedure details

To a solution of 18.9 g. of 5-(2-chloroethyl)-1-methyl-2-nitroimidazole (prepared according to the procedure of British Pat. No. 1,222,486) in 2.8 liters of anhydrous benzene cooled to 5°-10° C., 16.8 g. of potassium tert-butoxide is added. Stirring is continued for 2 hours at 5°-10° C. After filtration and concentration to dryness under vacuum at a temperature lower than 50° C., the resulting yellow oily residue is washed three times with 50 ml. of ethyl ether (or light petroleum). The title product is obtained, which is dried under vacuum at 40° C.; yield 12 g. (77.7%). A sample crystallized from ethyl ether melts at 106°-108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[N:8]([CH3:9])[C:7]([N+:10]([O-:12])=[O:11])=[N:6][CH:5]=1.CC(C)([O-])C.[K+]>C1C=CC=CC=1>[CH3:9][N:8]1[C:4]([CH:3]=[CH2:2])=[CH:5][N:6]=[C:7]1[N+:10]([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC1=CN=C(N1C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
2.8 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and concentration to dryness under vacuum at a temperature lower than 50° C.
WASH
Type
WASH
Details
the resulting yellow oily residue is washed three times with 50 ml

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(=NC=C1C=C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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